

# Technical Guide to the Physical Properties of 3,4-Dibromophenol

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## Compound of Interest

Compound Name: **3,4-Dibromophenol**

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## Introduction

**3,4-Dibromophenol** is a halogenated aromatic compound with the chemical formula  $C_6H_4Br_2O$ . As a derivative of phenol, its chemical behavior and physical properties are of significant interest in various fields, including organic synthesis, environmental science, and pharmaceutical development. This technical guide provides a comprehensive overview of the core physical properties of **3,4-Dibromophenol**, supported by detailed experimental protocols for their determination.

## Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for **3,4-Dibromophenol** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Br <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	251.90 g/mol	<a href="#">[1]</a>
CAS Number	615-56-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	3,4-dibromophenol	<a href="#">[1]</a>
Canonical SMILES	C1=CC(=C(C=C1O)Br)Br	<a href="#">[1]</a> <a href="#">[3]</a>
InChI Key	KYZSNVXYOQKZAK- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

## Quantitative Physical Data

The key physical properties of **3,4-Dibromophenol** are presented in the following table for easy reference and comparison.

Physical Property	Value
Melting Point	74-77 °C
Boiling Point	286.3 °C at 760 mmHg
Density	2.095 g/cm <sup>3</sup>
pKa (Predicted)	8.43 ± 0.18
LogP (Predicted)	3.32
Flash Point	126.9 °C

Note: Some of the data, particularly pKa and LogP, are predicted values based on computational models.

## Solubility Profile

**3,4-Dibromophenol** is expected to have low solubility in water due to the presence of the hydrophobic benzene ring and two bromine atoms. However, the presence of the hydroxyl

group allows for some interaction with polar solvents. It is anticipated to be soluble in a range of organic solvents.

Solvent	Solubility
Water	Sparingly soluble
Ethanol	Soluble
Diethyl Ether	Soluble
Acetone	Soluble
Chloroform	Soluble

## Spectroscopic Data

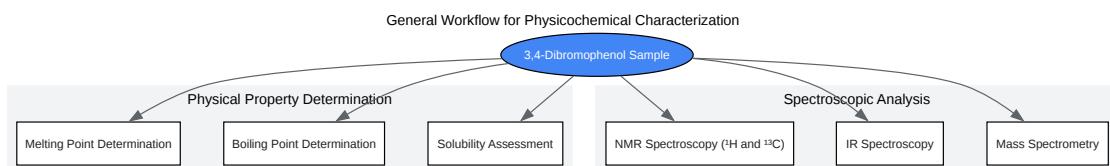
Spectroscopic analysis is crucial for the structural elucidation and identification of **3,4-Dibromophenol**. Below is a summary of expected spectral characteristics.

Spectroscopy	Expected Peaks/Signals
<sup>1</sup> H NMR (in CDCl <sub>3</sub> )	Signals in the aromatic region (approx. 6.8-7.5 ppm) and a signal for the hydroxyl proton (variable).
<sup>13</sup> C NMR (in CDCl <sub>3</sub> )	Signals corresponding to the six carbon atoms of the benzene ring.
IR Spectroscopy	Characteristic peaks for O-H stretching (broad, ~3200-3600 cm <sup>-1</sup> ), C-O stretching (~1200 cm <sup>-1</sup> ), and aromatic C-H and C=C stretching.
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) and isotopic peaks characteristic of a dibrominated compound.

## Experimental Protocols and Methodologies

The following sections detail the standard experimental procedures for determining the physical and spectroscopic properties of a solid organic compound like **3,4-Dibromophenol**.

# Workflow for Physical and Spectroscopic Characterization



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Caption: General workflow for the determination of physical and spectroscopic properties of an organic compound.

## Melting Point Determination

The melting point of **3,4-Dibromophenol** can be determined using a capillary melting point apparatus.[4][5][6][7][8]

- Sample Preparation: A small amount of finely powdered, dry **3,4-Dibromophenol** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4][6]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[5][6]
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a

clear liquid is recorded as the end of the melting range.[\[7\]](#) A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[\[5\]](#)

## Boiling Point Determination

For high-boiling point solids like **3,4-Dibromophenol**, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure. However, a standard method for determining the boiling point of a liquid (after melting the solid) involves the following steps.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- **Sample Preparation:** A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[\[9\]](#)[\[11\]](#)
- **Apparatus Setup:** The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).[\[10\]](#)[\[13\]](#)
- **Heating:** The apparatus is heated slowly. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.[\[13\]](#)
- **Observation:** The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[12\]](#)[\[13\]](#)

## Solubility Determination

The solubility of **3,4-Dibromophenol** in various solvents can be determined through a qualitative assessment.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Sample Preparation:** A small, measured amount of **3,4-Dibromophenol** (e.g., 10 mg) is placed into a series of test tubes.
- **Solvent Addition:** A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, diethyl ether) is added to each test tube.[\[14\]](#)
- **Mixing:** The test tubes are agitated vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[\[14\]](#)

- Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is classified as soluble. If it remains undissolved, it is classified as insoluble. For intermediate cases, it can be classified as sparingly or partially soluble.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are obtained to provide detailed information about the carbon-hydrogen framework of the molecule.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Sample Preparation: Approximately 5-10 mg of **3,4-Dibromophenol** is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of  $\text{CDCl}_3$ ) in a clean, dry NMR tube.[\[19\]](#)[\[22\]](#) A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[\[22\]](#)[\[24\]](#)
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: For  $^1\text{H}$  NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[\[22\]](#)
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

- Sample Preparation (Solid Film Method): A small amount of **3,4-Dibromophenol** is dissolved in a volatile solvent (e.g., acetone or methylene chloride).[\[25\]](#) A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[\[25\]](#) The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[\[25\]](#)
- Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the sample spectrum is recorded.

- Data Analysis: The positions and shapes of the absorption bands in the spectrum are analyzed to identify characteristic functional groups.

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[30][31][32][33][34]

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid like **3,4-Dibromophenol**, this is often done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
- Ionization: The sample molecules are ionized, for example, by electron impact (EI) or a softer ionization technique like ESI.[30][33]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[30][33]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

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